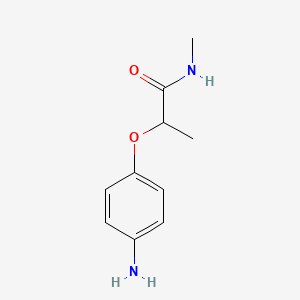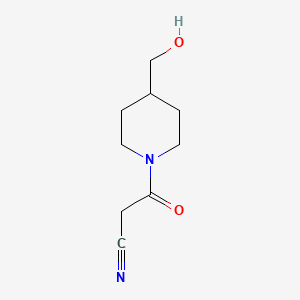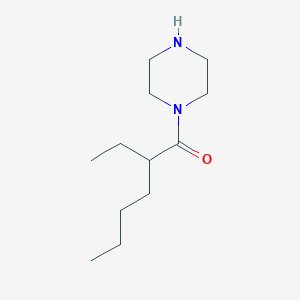
3-(3-Iodophenoxy)propanoic acid
Overview
Description
3-(3-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 3-(3-Iodophenoxy)propanoic acid consists of a propanoic acid molecule where one of the hydrogen atoms on the middle carbon atom is replaced by an iodophenyl group .Physical And Chemical Properties Analysis
3-(3-Iodophenoxy)propanoic acid is a powder with a molecular weight of 292.07 g/mol . The compound’s InChI code is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Scientific Research Applications
Medicine: Thyroid Hormone Analogs
3-(3-Iodophenoxy)propanoic acid: is structurally related to thyroid hormones and can be used to synthesize analogs like 3,3’,5-Triiodothyropropionic acid . These analogs have potential applications in studying thyroid hormone functions and disorders. They can also serve as a basis for developing new therapeutic agents targeting thyroid hormone receptors.
Agriculture: Hay Preservation
In agriculture, propionic acid derivatives, including 3-(3-Iodophenoxy)propanoic acid , can be explored for their antimicrobial properties to preserve hay. Propionic acid is known to inhibit the growth of aerobic microbes, thus reducing microbial respiration and preserving the nutritive value of hay .
Material Science: Polymer Precursors
3-(3-Iodophenoxy)propanoic acid: can be utilized in material science as a precursor for synthesizing polymers. Its iodine content makes it a valuable compound for creating polymers with specific properties, such as enhanced density or radiopacity, which can be useful in medical imaging applications .
Environmental Science: Biodegradation Studies
The iodine moiety in 3-(3-Iodophenoxy)propanoic acid makes it an interesting compound for environmental science, particularly in biodegradation studies. Researchers can track the degradation of iodinated organic compounds to understand their environmental fate and impact .
Biochemistry: Metabolic Pathway Analysis
In biochemistry, 3-(3-Iodophenoxy)propanoic acid can be used to investigate metabolic pathways involving iodinated compounds. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of iodine in biological systems .
Pharmacology: Drug Development
The iodine component of 3-(3-Iodophenoxy)propanoic acid offers pharmacological significance. It can be incorporated into drug molecules to enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This can lead to the development of drugs with improved efficacy and reduced side effects .
Analytical Chemistry: Chromatography Standards
3-(3-Iodophenoxy)propanoic acid: can be used as a standard in chromatographic methods to quantify similar compounds in various samples. Its unique chemical structure allows it to serve as a reference point in high-performance liquid chromatography (HPLC) analyses .
Chemical Engineering: Synthesis of Industrial Chemicals
In chemical engineering, 3-(3-Iodophenoxy)propanoic acid can be a starting material for synthesizing industrial chemicals. Its reactive groups allow for various chemical transformations, potentially leading to the production of valuable chemicals like acrylic acid, which has a wide range of industrial applications .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(3-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYHMFPPGLDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodophenoxy)propanoic acid | |
CAS RN |
1094426-17-1 | |
| Record name | 3-(3-iodophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)




![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)